molecular formula C13H10BrClOS B8687514 (2-Bromo-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone

(2-Bromo-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone

Cat. No. B8687514
M. Wt: 329.64 g/mol
InChI Key: PFGBNQQEMGMUSV-UHFFFAOYSA-N
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Patent
US08796261B2

Procedure details

To a solution of (4-chlorophenyl)(4,5-dimethylthiophen-3-yl)methanone (1.99 g, 7.94 mmol) in DMF (15 mL) was added N-bromosuccinimide (1.55 g, 8.71 mmol) in one portion. After 2 h, the reaction mixture was partitioned between water and MTBE. The aqueous layer was extracted with MTBE and the combined organic layer was washed with 1% sodium thiosulfate, water, dried over Na2SO4 and concentrated to give light yellow solids. The resultant solids was purified on Biotage system (gradient elution 1% EtOAc:99% Hexanes to 4% EtOAc:96% Hexanes) to give the titled compound as yellow solids (2.40 g, 7.28 mmol, 92% yield). LC/MS m/z 329 [(M (35Cl, 79Br)+H]+ and m/z 331 [M+H]+.
Name
(4-chlorophenyl)(4,5-dimethylthiophen-3-yl)methanone
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[C:14]([CH3:15])=[C:13]([CH3:16])[S:12][CH:11]=2)=[O:9])=[CH:4][CH:3]=1.[Br:17]N1C(=O)CCC1=O>CN(C=O)C>[Br:17][C:11]1[S:12][C:13]([CH3:16])=[C:14]([CH3:15])[C:10]=1[C:8]([C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=1)=[O:9]

Inputs

Step One
Name
(4-chlorophenyl)(4,5-dimethylthiophen-3-yl)methanone
Quantity
1.99 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(=O)C1=CSC(=C1C)C
Name
Quantity
1.55 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between water and MTBE
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with MTBE
WASH
Type
WASH
Details
the combined organic layer was washed with 1% sodium thiosulfate, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give light yellow solids
CUSTOM
Type
CUSTOM
Details
The resultant solids was purified on Biotage system (gradient elution 1% EtOAc:99% Hexanes to 4% EtOAc:96% Hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1SC(=C(C1C(=O)C1=CC=C(C=C1)Cl)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.28 mmol
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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